molecular formula C15H23ClN2O2 B1441432 2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1334147-49-7

2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No. B1441432
M. Wt: 298.81 g/mol
InChI Key: ITBPHQCURWBSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride (EPPOH) is an organic compound commonly used in various scientific research applications. EPPOH is a molecule that consists of a piperazine ring and an ethylphenoxy group, and it is a white powder that is soluble in water and ethanol. It is an important compound in the field of medicinal chemistry and is used in various research applications.

Scientific Research Applications

Piperazine Derivatives in Scientific Research

Piperazine derivatives are a broad class of compounds with a wide range of applications in scientific research. These compounds are recognized for their therapeutic potential and have been the subject of numerous studies exploring their pharmacological properties. The research on piperazine derivatives spans across various therapeutic areas, including their use as antipsychotics, antidepressants, and for the treatment of other neuropsychiatric disorders. Moreover, the structural modification of piperazine rings has been a key strategy in medicinal chemistry for enhancing the pharmacokinetic and pharmacodynamic properties of these molecules.

Therapeutic Applications and Mechanisms of Action : A significant body of research has been dedicated to understanding the therapeutic applications and mechanisms of action of piperazine derivatives. For instance, studies on lurasidone, a piperazine derivative, have highlighted its efficacy and safety in treating psychotic and mood disorders. The compound's unique pharmacodynamic profile, characterized by its action on dopamine D2 receptors, underscores the role of piperazine structures in developing antipsychotic drugs (Pompili et al., 2018).

Antiviral and Antibacterial Research : Beyond their applications in treating neuropsychiatric disorders, piperazine derivatives have also been explored for their antiviral and antibacterial potential. The structural versatility of piperazine allows for the development of compounds with activity against a range of pathogens. For example, the review on the antiviral activity of certain phenothiazines, which include piperazine moieties, provides evidence of their efficacy against RNA-viruses, indicating the broad-spectrum antiviral potential of piperazine-based compounds (Otręba et al., 2020).

Role in Drug Design and Development : The exploration of piperazine derivatives in drug design and development highlights their importance in creating novel therapeutic agents. The ability to modify the piperazine nucleus to achieve desired pharmacological profiles has been a key aspect of research in this area. This is evident in studies discussing the synthesis and pharmacological evaluation of piperazine compounds, where the focus is on optimizing their therapeutic efficacy and minimizing side effects (Sikazwe et al., 2009).

properties

IUPAC Name

2-(4-ethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-3-13-4-6-14(7-5-13)19-12(2)15(18)17-10-8-16-9-11-17;/h4-7,12,16H,3,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBPHQCURWBSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Reactant of Route 6
2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.